Diethyl phosphate

Description

Diethylphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Diethyl hydrogen phosphate has been reported in Caenorhabditis elegans with data available.

Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).

RN given refers to parent cpd

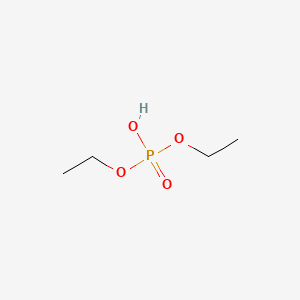

Structure

3D Structure

Properties

IUPAC Name |

diethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQFCFPECQILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt) | |

| Record name | Diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044699 | |

| Record name | Diethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless clear liquid; [MSDSonline], Solid | |

| Record name | Diethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4 | |

| Record name | Diethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QQU4CAB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In vivo and in silico studies on the endocrine-disrupting effects of diethyl phosphate

An In-Depth Technical Guide on the Endocrine-Disrupting Effects of Diethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEP) is a primary metabolite of a large number of organophosphorus pesticides (OPs) and is frequently used as a biomarker for human exposure to these compounds.[1] While the toxicity of parent OP compounds is well-documented, emerging research has focused on the direct biological effects of their metabolites. Growing evidence from epidemiological, in vivo, and in silico studies suggests that DEP may act as an endocrine-disrupting chemical (EDC), interfering with the body's hormonal systems. This guide provides a comprehensive technical overview of the current scientific understanding of DEP's endocrine-disrupting properties, detailing experimental data, protocols, and mechanisms of action.

In Vivo Studies: Evidence from Animal Models

Chronic exposure studies in animal models, primarily rats, have been instrumental in elucidating the potential endocrine-disrupting effects of DEP. These studies have investigated a range of endpoints, including hormonal balance, reproductive health, and metabolic changes.

Effects on the Thyroid and Hypothalamus-Pituitary-Adrenal (HPA) Axis

A significant body of evidence points to DEP's disruptive effects on the thyroid and HPA axes. Chronic exposure in adult male rats has been shown to cause thyroid-related hormone disorders, leading to symptoms of hyperthyroidism and abnormal expression of thyroid hormone-related genes in the liver.[1][2] Furthermore, DEP exposure significantly disturbed the serum levels of HPA axis hormones.[3] It was observed that DEP down-regulated target genes of the glucocorticoid receptor (GR) in the rat liver, impairing physiological functions related to glucocorticoids.[3]

Effects on Sex Hormones and Reproductive Health

The impact of DEP on sex hormones appears to be more complex and sometimes contradictory across studies. One study reported that chronic DEP exposure did not significantly affect serum sex hormone levels, spermatogenesis, or sperm quality in rats.[1][2] However, other research has shown that DEP exposure can increase serum levels of estradiol.[4][5][6][7][8] One investigation noted an increase in follicle-stimulating hormone (FSH) and estradiol, coupled with a decrease in luteinizing hormone (LH) and testosterone.[4]

Data from In Vivo Studies

The following tables summarize key quantitative findings from various in vivo studies on DEP exposure.

Table 1: Effects of this compound on Serum Hormone Levels in Male Rats

| Dose (mg/kg/day) | Duration | Hormone | Observation | Reference |

| 0.08 - 0.8 | 24 weeks | Thyroid Hormones | Disruption causing hyperthyroidism symptoms | [1][4] |

| 0.08 - 0.8 | 24 weeks | HPA Axis Hormones | Significant disturbance in serum contents | [3] |

| 0.08 - 0.13 | 20 weeks | Estradiol | Significantly increased | [5][6][8] |

| 0.08 - 0.13 | 20 weeks | Other Sex Hormones | Unchanged | [5][6] |

| Not Specified | 20 weeks | FSH | Increased | [4] |

| Not Specified | 20 weeks | LH, Testosterone | Decreased | [4] |

| 0.08 - 0.8 | 24 weeks | Sex Hormones | No significant effect | [1] |

Table 2: Effects of this compound on Other Physiological Parameters in Male Rats

| Dose (mg/kg/day) | Duration | Parameter | Observation | Reference |

| 0.13 | 20 weeks | Body Weight | Significantly lower after 20 weeks | [6][8] |

| 0.08 - 0.13 | 20 weeks | Serum Lipids (TG, LDL-C) | Significantly decreased | [4][5][6][7][8] |

| 0.08 - 0.13 | 20 weeks | Interleukin-6 (IL-6) | Significantly decreased | [5][7][8] |

| 0.13 | 20 weeks | Gut Hormones (PYY, Ghrelin) | Significantly increased | [6][8] |

| Not Specified | 20 weeks | Sperm Concentration | Decreased | [4] |

| Not Specified | 20 weeks | Sperm Abnormality Rate | Increased | [4] |

In Silico Studies: Computational Insights

In silico methods, such as molecular docking and molecular dynamics, provide a computational approach to predict and analyze the interactions between small molecules like DEP and biological targets.[9] These studies have been crucial in identifying potential molecular initiating events for DEP's endocrine-disrupting activity.

Molecular Docking and Target Identification

Molecular docking simulations have shown that DEP can strongly interact with a variety of proteins involved in thyroid hormone regulation.[1][2] These include proteins related to thyroid hormone biosynthesis, blood transport, receptor binding, and metabolism.[1][2][4] This computational evidence supports the in vivo findings that DEP is a potential thyroid hormone-disrupting chemical.[1][2]

Similarly, in silico approaches have been used to investigate DEP's interaction with nuclear receptors of the HPA axis, such as the glucocorticoid receptor (GR) and Nur77, suggesting a mechanism for the observed disturbances in HPA axis hormones.[3]

Table 3: Summary of In Silico Docking Studies on this compound

| Target Protein Class | Specific Targets Investigated | Key Finding | Reference |

| Thyroid System Proteins | Biosynthesis, transport, receptor, and metabolism-related proteins | Strong interaction, suggesting interference with thyroid hormone production and signaling. | [1][2] |

| HPA Axis Nuclear Receptors | Glucocorticoid Receptor (GR), Nur77 | DEP can bind to these receptors, potentially acting as an antagonist. | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for key in vivo and in silico experiments.

In Vivo Chronic Exposure Study Protocol (Rat Model)

-

Animal Acclimatization: Adult male Sprague-Dawley or Wistar rats are acclimatized for at least one week under controlled laboratory conditions (e.g., 22±2°C, 12h light/dark cycle, standard chow and water ad libitum).[2]

-

Group Allocation: Rats are randomly divided into multiple groups: a control group receiving the vehicle (e.g., corn oil or water) and treatment groups receiving different doses of DEP (e.g., 0.08, 0.13, 0.8 mg/kg body weight).[4][6][8]

-

Dosing: DEP is administered daily via oral gavage for a chronic duration, typically ranging from 20 to 24 weeks.[3][4]

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.[6][8]

-

Sample Collection: At the end of the exposure period, rats are euthanized. Blood samples are collected for serum analysis. Organs such as the liver, testes, and hypothalamus are excised, weighed, and either fixed for histology or snap-frozen for molecular analysis.[1][3]

-

Hormone Analysis: Serum hormone levels (e.g., T3, T4, TSH, testosterone, estradiol, corticosterone) are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

-

Gene Expression Analysis: Total RNA is extracted from tissues (e.g., liver). Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., thyroid hormone-related genes, GR target genes), with a housekeeping gene like β-actin used for normalization.[2]

-

Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test like Duncan's multiple range test. A p-value of < 0.05 is typically considered significant.[2]

In Silico Molecular Docking Protocol

-

Protein and Ligand Preparation: The 3D crystal structures of target proteins (e.g., thyroid hormone receptor, glucocorticoid receptor) are obtained from the Protein Data Bank (PDB). The 3D structure of DEP is obtained from a chemical database like PubChem.[2] Water molecules and existing ligands are removed from the protein structure, and polar hydrogens are added.

-

Active Site Definition: The binding pocket of the protein is defined, often based on the location of the co-crystallized native ligand in the original PDB file.[10]

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Discovery Studio) is used to predict the binding conformation and affinity of DEP within the protein's active site.[2][11] The software generates multiple binding poses and ranks them using a scoring function, which estimates the binding free energy (kcal/mol).[10]

-

Molecular Dynamics (MD) Simulation: To assess the stability of the docked DEP-protein complex, MD simulations are performed. The complex is placed in a simulated water box with ions to mimic physiological conditions. The simulation is run for a specified duration (e.g., 10,000 ps), and the stability is evaluated by calculating the root mean square deviation (RMSD) of the ligand and protein backbone over time.[2]

-

Interaction Analysis: The results are analyzed to identify key interacting amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the binding.[11][12]

Visualizations: Workflows and Pathways

Integrated Study Workflow

The following diagram illustrates a typical workflow for investigating the endocrine-disrupting effects of a chemical like DEP, integrating both computational and experimental approaches.

References

- 1. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound disrupts hypothalamus-pituitary-adrenal axis endocrine hormones via nuclear receptors GR and Nur77: Integration of evidences from in vivo, in vitro and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Triazophos and its metabolite this compound have different effects on endocrine hormones and gut health in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Silico Predictions of Endocrine Disruptors Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling the potential of phytochemicals to inhibit nuclear receptor binding SET domain protein 2 for cancer: Pharmacophore screening, molecular docking, ADME properties, and molecular dynamics simulation investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico prediction of nuclear receptor binding to polychlorinated dibenzofurans and its implication on endocrine disruption in humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of Diethyl Phosphate on Gut Microbiota and Immune System Integrity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl phosphate (DEP) is a principal non-specific metabolite of numerous organophosphorus (OP) pesticides, chemicals widely used in agriculture.[1][2] Human exposure is common, with DEP frequently detected in biological samples used for biomonitoring.[2] While the neurotoxicity of parent OP compounds is well-documented, emerging research indicates that DEP itself actively modulates host biology, particularly the intricate relationship between the gut microbiota and the immune system.[2][3][4] This technical guide provides a detailed examination of the current scientific evidence on the effects of DEP, focusing on gut microbial dysbiosis and subsequent immunomodulation. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support advanced research and development.

The Effect of this compound on Gut Microbiota Composition

Chronic exposure to DEP, even at doses relevant to human environmental exposure, significantly alters the composition and structure of the gut microbiota.[3][5] Organophosphates and their metabolites are known to cause gut dysbiosis, an imbalance in the microbial community that can disrupt host homeostasis and metabolism.[5][6][7] Studies in animal models have demonstrated that DEP exposure leads to a notable enrichment of opportunistic pathogens and a shift in the populations of bacteria responsible for producing key metabolites like short-chain fatty acids (SCFAs).[2][3][5]

A pivotal study involving chronic exposure of adult male rats to DEP revealed significant changes in the relative abundance of several bacterial genera.[2][3] These alterations are critical, as the gut microbiome plays a profound role in metabolic processing, energy production, and immune system development.[1]

Quantitative Analysis of Microbial Shifts

The following table summarizes the significant changes observed in the gut microbiota of rats exposed to low-dose (0.08 mg/kg) and high-dose (0.13 mg/kg) DEP for 20 weeks.[2][3]

| Bacterial Genus | Change in Relative Abundance (High-Dose DEP) | Change in Relative Abundance (Low-Dose DEP) | Potential Functional Implication |

| Opportunistic Pathogens | |||

| Paraprevotella | Enriched | Enriched | Associated with opportunistic infections.[2][3] |

| Parabacteroides | Enriched | Not specified | Linked to opportunistic infections.[2][3] |

| Alloprevotella | Enriched | Not specified | Can act as an opportunistic pathogen.[2][3] |

| Helicobacter | Enriched | Not specified | Known pathogenic species.[2][3] |

| SCFA-Producing Bacteria | |||

| Alloprevotella | Enriched | Not specified | Butyrate producer.[2] |

| Intestinimonas | Enriched | Not specified | Butyrate producer.[2] |

| Clostridium sensu stricto 1 | Enriched | Not specified | SCFA producer.[2][3] |

| Lactobacillus | Enriched | Not specified | SCFA producer.[2][3] |

Immunomodulatory Effects of this compound

The immune system is a known target for organophosphorus compounds, which can cause immunotoxicity through various mechanisms, including oxidative damage to immune organs and modulation of signal transduction pathways.[8][9] The effects of DEP on the immune system appear to be closely linked to the alterations it induces in the gut microbiota.[2] Gut dysbiosis can trigger intestinal inflammation and disrupt the host's immune function by activating innate immune responses.[10]

DEP exposure has been specifically shown to alter the levels of key inflammatory cytokines.[2][3] A significant finding is the decrease in serum levels of Interleukin-6 (IL-6), a pleiotropic cytokine involved in acute phase responses and the regulation of antibody production.[2] This reduction in IL-6 was observed at both low and high doses of DEP and is correlated with the enrichment of opportunistic pathogens like Paraprevotella, Parabacteroides, Alloprevotella, and Helicobacter.[2][3][5]

Quantitative Impact on Immune and Endocrine Markers

The table below presents the quantitative changes in serum inflammatory cytokines and gut hormones following chronic DEP exposure in rats.[2]

| Marker | Dose Group (DEP) | Result | p-value |

| Interleukin-6 (IL-6) | Low & High | Significantly Decreased | < 0.05 |

| Peptide Tyrosine-Tyrosine (PYY) | High | Significantly Increased | < 0.05 |

| Ghrelin | High | Significantly Increased | < 0.05 |

The increase in gut hormones PYY and ghrelin is attributed to the enrichment of SCFA-producing bacteria, highlighting the cascading effect of DEP from the gut microbiome to the endocrine system.[2][3]

Visualizing the Mechanisms and Workflows

To clarify the complex interactions and experimental processes, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.

DEP-Induced Gut-Immune Axis Disruption

The following signaling pathway illustrates how DEP exposure instigates changes in the gut microbiota, leading to downstream effects on the host's immune and endocrine systems.

Caption: Signaling pathway of DEP-induced gut dysbiosis and host response.

Experimental Workflow for Microbiome and Immunoassay Analysis

This diagram outlines a typical experimental workflow for investigating the effects of a chemical agent like DEP on the gut microbiota and host immune markers.

Caption: Workflow for analyzing DEP's effects on gut microbiota and immunity.

Detailed Experimental Protocols

This section provides standardized methodologies for the key experiments required to assess the impact of chemical compounds like DEP on the gut microbiota and immune system.

16S rRNA Gene Sequencing for Gut Microbiota Profiling

This protocol outlines the steps for analyzing the composition of the gut microbiota from fecal samples.

-

Fecal Sample Collection and Storage:

-

Collect fresh fecal pellets from individual animals under sterile conditions.

-

Immediately snap-freeze samples in liquid nitrogen and store them at -80°C until processing to preserve microbial DNA integrity.

-

-

Genomic DNA Extraction:

-

Utilize a commercially available fecal DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.

-

Briefly, weigh approximately 200 mg of frozen fecal sample.

-

Homogenize the sample in a lysis buffer containing beads to mechanically disrupt bacterial cell walls.

-

Follow the kit's protocol for proteinase K digestion, removal of inhibitors, and purification of DNA on a silica membrane.

-

Elute the purified genomic DNA in a low-salt buffer.

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

-

PCR Amplification of the 16S rRNA Gene:

-

Amplify the hypervariable regions (e.g., V3-V4) of the 16S rRNA gene using universal primers (e.g., 341F and 806R) that are barcoded for sample multiplexing.

-

Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, primers, and template DNA.

-

Perform PCR with the following typical cycling conditions: initial denaturation at 95°C for 3 min, followed by 25-30 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

-

Verify the amplification product size (approx. 450 bp for V3-V4) using agarose gel electrophoresis.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products to remove primers and dNTPs.

-

Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

-

Perform sequencing on an Illumina platform (e.g., MiSeq, NovaSeq) using a paired-end read protocol.[11]

-

-

Bioinformatic Analysis:

-

Process raw sequencing reads by demultiplexing, quality filtering, and merging of paired-end reads.[11]

-

Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a 97% similarity threshold.[11]

-

Assign taxonomy to each OTU/ASV by aligning representative sequences against a reference database like Greengenes or SILVA.

-

Perform downstream statistical analysis to compare microbial diversity (alpha and beta diversity) and relative abundance of taxa between experimental groups.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the measurement of specific cytokines, such as IL-6, in serum samples.

-

Serum Sample Preparation:

-

Collect whole blood from animals via cardiac puncture or another appropriate method.

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (serum) and store it at -80°C.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Rat IL-6 ELISA Kit) and follow the manufacturer's protocol. The ELISA is a sensitive and reliable technique for this purpose.[12]

-

Bring all reagents and samples to room temperature before use.

-

Prepare serial dilutions of the provided standard to generate a standard curve.

-

Add standards, controls, and serum samples to the appropriate wells of the microplate pre-coated with a capture antibody.

-

Incubate the plate, allowing the target cytokine to bind to the immobilized antibody.

-

Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific to the target cytokine and incubate.

-

Wash the wells again.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. This will bind to the biotinylated detection antibody.

-

Wash the wells a final time.

-

Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.

-

-

Data Analysis:

-

Measure the optical density (OD) of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the OD values of the standards against their known concentrations.

-

Calculate the concentration of the cytokine in the unknown samples by interpolating their OD values from the standard curve.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare cytokine levels between control and DEP-exposed groups.

-

Conclusion and Future Directions

The evidence strongly indicates that this compound is not an inert metabolite but an active disruptor of the gut-immune axis. Chronic exposure to DEP alters the gut microbial landscape, favoring the growth of opportunistic pathogens while also enriching certain SCFA-producing bacteria.[2][3] This dysbiosis is directly linked to immunomodulatory effects, most notably a significant decrease in the pro-inflammatory cytokine IL-6.[2] These findings challenge the use of DEP simply as a passive biomarker for organophosphate exposure and highlight its potential role as a direct contributor to metabolic and immune-related health issues.[3][5]

For researchers and drug development professionals, these insights underscore the importance of considering the gut microbiome as a key target in toxicology and therapeutic development. Future research should aim to elucidate the precise molecular mechanisms by which specific bacterial shifts induced by DEP lead to altered cytokine production. Further studies could also explore the potential for probiotic or prebiotic interventions to mitigate the adverse effects of DEP and other environmental contaminants on gut and immune health.

References

- 1. Microbiota and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. Immunotoxicity of organophosphorous pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pesticides: Unintended Impact on the Hidden World of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphate (DEP), a primary metabolite of many organophosphorus pesticides, is increasingly scrutinized for its potential as an endocrine-disrupting chemical (EDC). Growing evidence from in vivo and in silico studies suggests that chronic exposure to DEP can significantly interfere with thyroid hormone homeostasis, potentially leading to thyroid-related hormone disorders. This technical guide provides a comprehensive overview of the current understanding of the effects of chronic DEP exposure on the thyroid system. It summarizes key quantitative data from animal studies, details experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows. The findings indicate that DEP may disrupt thyroid function at multiple levels, including hormone biosynthesis, transport, receptor binding, and metabolism, highlighting the need for further research and regulatory consideration.

Introduction

Organophosphorus pesticides are extensively used in agriculture, leading to widespread human exposure. Following exposure, these pesticides are metabolized into various dialkyl phosphates (DAPs), with this compound (DEP) being one of the most frequently detected metabolites in human urine, serving as a biomarker of exposure.[1][2] While the acute neurotoxicity of organophosphorus pesticides is well-established, the chronic effects of their metabolites, such as DEP, on the endocrine system are an area of growing concern. The thyroid hormone system is a critical regulator of metabolism, growth, and development, making it a vulnerable target for endocrine-disrupting chemicals.[3][4] This guide focuses on the specific effects of chronic DEP exposure on thyroid-related hormone disorders, synthesizing data from key research to provide a technical resource for the scientific community.

Quantitative Data on Thyroid Hormone Disruption

A pivotal study on adult male rats demonstrated that chronic exposure to DEP leads to significant alterations in serum thyroid hormone levels, indicative of hyperthyroidism.[1][2] The quantitative data from this research are summarized below for clear comparison.

Table 1: Effects of Chronic DEP Exposure on Serum Thyroid Hormone Levels in Male Rats

| Hormone | Control Group (Mean ± SD) | Low-Dose DEP Group (Mean ± SD) | High-Dose DEP Group (Mean ± SD) | Fold Change (High-Dose vs. Control) | p-value |

| Thyroxine (T4) (ng/mL) | 54.2 ± 6.1 | 68.7 ± 8.3 | 75.4 ± 9.2 | ↑ 1.39 | < 0.05 |

| Triiodothyronine (T3) (ng/mL) | 1.28 ± 0.15 | 1.62 ± 0.21 | 1.81 ± 0.24 | ↑ 1.41 | < 0.05 |

| Thyroid Stimulating Hormone (TSH) (mIU/L) | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.7 ± 0.2 | ↓ 0.61 | < 0.05 |

Data sourced from in vivo studies on adult male rats chronically exposed to DEP.[1][2]

Table 2: Effects of Chronic DEP Exposure on Hepatic Thyroid Hormone-Related Gene Expression in Male Rats

| Gene | Control Group (Relative Expression) | Low-Dose DEP Group (Relative Expression) | High-Dose DEP Group (Relative Expression) | Fold Change (High-Dose vs. Control) | p-value |

| Deiodinase 1 (Dio1) | 1.00 ± 0.12 | 1.45 ± 0.18 | 1.89 ± 0.23 | ↑ 1.89 | < 0.05 |

| Thyroid Hormone Receptor α (TRα) | 1.00 ± 0.15 | 1.33 ± 0.17 | 1.65 ± 0.21 | ↑ 1.65 | < 0.05 |

| Thyroid Hormone Receptor β (TRβ) | 1.00 ± 0.11 | 1.28 ± 0.16 | 1.57 ± 0.19 | ↑ 1.57 | < 0.05 |

Data represents relative mRNA expression levels in the liver of male rats after chronic DEP exposure, normalized to the control group.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo study that forms the basis of our current understanding of DEP's effects on the thyroid system.[1]

Animal Model and Exposure

-

Species: Adult male Sprague-Dawley rats.

-

Acclimation: Animals were acclimated for one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Groups: Rats were randomly divided into three groups: a control group, a low-dose DEP group, and a high-dose DEP group.

-

Dosing: DEP was administered daily via oral gavage for a chronic duration (e.g., 90 days). The doses were selected to be environmentally relevant to human exposure levels.

-

Vehicle: The vehicle for DEP administration was corn oil. The control group received the vehicle alone.

Sample Collection and Analysis

-

Blood Collection: At the end of the exposure period, rats were fasted overnight and blood samples were collected via cardiac puncture under anesthesia.

-

Serum Separation: Blood was allowed to clot at room temperature and then centrifuged to separate the serum. Serum samples were stored at -80°C until analysis.

-

Hormone Analysis: Serum concentrations of T4, T3, and TSH were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

Tissue Collection: Livers were excised, weighed, and immediately frozen in liquid nitrogen and stored at -80°C for gene expression analysis.

Gene Expression Analysis (RT-qPCR)

-

RNA Extraction: Total RNA was extracted from liver tissue using a TRIzol reagent kit according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA were determined using a spectrophotometer. RNA integrity was assessed by gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): The relative mRNA expression levels of target genes (Dio1, TRα, TRβ) and a housekeeping gene (e.g., β-actin) were quantified using a SYBR Green-based qPCR assay on a real-time PCR system. The relative expression of the target genes was calculated using the 2-ΔΔCt method.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms of DEP-induced thyroid disruption and the experimental workflow.

Proposed Signaling Pathway of DEP-Induced Thyroid Disruption

Caption: Proposed mechanisms of DEP-induced thyroid disruption.

Experimental Workflow for In Vivo Study

Caption: Experimental workflow for assessing DEP's thyroid effects.

Discussion of Mechanisms

The data suggest that chronic DEP exposure induces a state of hyperthyroidism in male rats, characterized by elevated serum T3 and T4 and suppressed TSH.[1] This hormonal profile indicates that DEP's disruptive effects may occur at multiple points within the thyroid hormone system.

-

Interaction with Thyroid-Related Proteins: In silico molecular docking studies have shown that DEP can interact with key proteins involved in thyroid hormone regulation.[1][2] These include thyroid peroxidase (TPO), which is essential for hormone synthesis, transthyretin (TTR), a major thyroid hormone transport protein, and the thyroid hormone receptors (TRα and TRβ).[1][2] By binding to these proteins, DEP may interfere with their normal function.

-

Altered Gene Expression: The upregulation of hepatic Dio1, TRα, and TRβ gene expression suggests a compensatory response to the altered hormone levels or a direct effect of DEP on gene regulation in the liver.[1] Increased Dio1 activity would lead to greater conversion of T4 to the more active T3, consistent with the observed hormonal changes.

-

Receptor Activation: Some studies on other organophosphate esters have demonstrated agonistic activity towards thyroid hormone receptors.[5][6] If DEP acts as a TR agonist, it could mimic the effects of thyroid hormones, leading to the observed downstream effects and contributing to the negative feedback on the HPT axis.

Conclusion and Future Directions

The available evidence strongly indicates that chronic exposure to this compound can disrupt the thyroid hormone system, leading to a hyperthyroid-like state in animal models. The mechanisms underlying these effects are likely multifactorial, involving interference with hormone synthesis, transport, metabolism, and receptor signaling.

For researchers and drug development professionals, these findings have several implications:

-

Toxicological Screening: DEP and other organophosphorus pesticide metabolites should be included in toxicological screens for endocrine-disrupting activity, with a specific focus on the thyroid system.

-

Biomarker Development: The observed changes in thyroid hormone levels and related gene expression could serve as biomarkers for DEP-induced thyroid toxicity.

-

Drug Development: An understanding of how DEP interacts with thyroid-related proteins could inform the design of drugs targeting these pathways and aid in the assessment of potential off-target effects of new chemical entities.

Further research is needed to fully elucidate the dose-response relationships, the effects in female and developing animals, and the long-term health consequences of DEP-induced thyroid disruption. Human epidemiological studies are also crucial to confirm these findings in exposed populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro assessment of thyroid hormone receptor activity of four organophosphate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Analysis of Diethyl Phosphate (DEP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl phosphate (DEP) is a primary metabolite of several organophosphate (OP) pesticides and industrial chemicals.[1][2] Its quantification in biological matrices, such as urine, is a critical biomarker for assessing human exposure to these compounds.[3][4] Due to its high polarity and low volatility, direct analysis of DEP by gas chromatography is challenging. This application note details a robust and sensitive method for the determination of DEP using GC-MS following a derivatization step. The protocol involves the alkylation of DEP to form a more volatile and less polar pentafluorobenzyl ester, enabling effective chromatographic separation and mass spectrometric detection.[3][5][6]

Principle

The analytical method is based on the derivatization of this compound with pentafluorobenzyl bromide (PFBBr) to form its pentafluorobenzyl ester. This derivative is thermally stable and volatile, making it suitable for GC-MS analysis. The sample is first extracted and concentrated, then subjected to a derivatization reaction. The resulting derivative is analyzed by GC-MS, often operating in Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) mode for high sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards that have undergone the same sample preparation and derivatization process.

Experimental Protocols

Apparatus and Reagents

-

Apparatus: GC-MS system, analytical balance, vortex mixer, centrifuge, heating block or microwave oven, sample vials, autosampler vials with inserts, and assorted laboratory glassware.

-

Reagents: this compound (DEP) standard, Pentafluorobenzyl bromide (PFBBr), Potassium carbonate (K₂CO₃), Acetone, Acetonitrile, Dichloromethane, Hexane (all HPLC or GC grade), and reagent-grade water. Internal standards (e.g., deuterated DEP) are recommended for improved accuracy.

Standard Solution Preparation

-

Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of DEP standard and dissolve it in 10 mL of acetonitrile or a suitable solvent.

-

Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard to create calibration standards ranging from the limit of quantification (LOQ) to the upper limit of linearity (e.g., 0.1 µg/L to 50 µg/L).

Sample Preparation (Urine)

-

Collection: Collect a urine sample in a sterile container. For long-term storage, samples should be frozen at -20°C or below.

-

Thawing and Centrifugation: Thaw the urine samples completely at room temperature. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

-

Aliquoting: Transfer 1 mL of the supernatant to a clean glass tube.

-

Hydrolysis (Optional): For total OP metabolite analysis, an acid or alkaline hydrolysis step can be incorporated here to release conjugated metabolites.

-

Concentration: For trace-level analysis, samples can be concentrated. A common method is lyophilization (freeze-drying) of the urine sample.[3]

Derivatization Protocol

Two common derivatization methods are presented: a conventional heating method and a microwave-assisted method for faster sample throughput.

Method A: Conventional Derivatization

-

Reconstitute the lyophilized residue (or use the 1 mL liquid aliquot) with 200 µL of saturated K₂CO₃ solution in acetone.

-

Add 100 µL of a 10% (v/v) PFBBr solution in acetone.

-

Vortex the mixture for 30 seconds.

-

Seal the tube and heat at 70°C for 1 hour in a heating block.

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of reagent-grade water.

-

Vortex vigorously for 2 minutes and then centrifuge to separate the layers.

-

Carefully transfer the upper organic (hexane) layer to a clean vial for GC-MS analysis.

Method B: Microwave-Assisted Derivatization[4][7]

-

To the sample aliquot, add 250 µL of 3% PFBBr in acetonitrile.[4][7]

-

Seal the vial and place it in a microwave reactor.

-

After cooling, proceed with the liquid-liquid extraction as described in steps 5-7 of the conventional method.

GC-MS Instrumental Parameters

The following tables summarize typical instrument parameters. These should be optimized for the specific instrument in use.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Recommended Setting |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |

| Inlet Temperature | 220 - 250°C |

| Injection Volume | 1-2 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium, constant flow at ~1.2 mL/min |

| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ion (PFBBr derivative) | m/z 258[9] |

| Confirmation Ions | To be determined from the mass spectrum of the derivatized standard. |

Method Performance and Validation Data

The following table summarizes quantitative data from various validated methods for dialkyl phosphates, including DEP.

Table 3: Summary of Quantitative Performance Data

| Parameter | Value | Matrix | Source |

| Limit of Detection (LOD) | 0.1 µg/L | Urine | [3] |

| Linearity (Range) | 0.025 - 0.120 µg/mL (for Diethyl Phosphite) | Drug Substance | [10] |

| Correlation Coefficient (r²) | > 0.99 | - | [10] |

| Precision (%RSD) | 4 - 14% | Urine | [3] |

| Intra-assay Precision (%RSD) | 1.1 - 9.1% (for DETP) | Urine | [4] |

| Inter-assay Precision (%RSD) | 4.9 - 15.1% (for DETP & DEDTP) | Urine | [1][4] |

| Recovery | 47 - 62% | Faecal Samples | [5][6] |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

Caption: Workflow for DEP analysis by GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization†. | Semantic Scholar [semanticscholar.org]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Solid-Phase Extraction of Diethyl Phosphate from Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of diethyl phosphate (DEP) from various environmental matrices, including water, soil, and air. DEP is a primary metabolite of many organophosphate pesticides and is frequently monitored as a biomarker of exposure. The following protocols are designed to provide robust and reproducible methods for the extraction and concentration of this polar analyte prior to chromatographic analysis.

Data Presentation: Quantitative Performance of SPE Protocols for this compound and Related Compounds

The following table summarizes the quantitative data for the solid-phase extraction of this compound (DEP) and structurally similar dialkyl phosphates (DAPs) from environmental samples. Due to the limited availability of comprehensive validation data for DEP across all matrices and sorbent types, data from closely related compounds are included to provide an estimate of expected performance.

| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOD | LOQ | Reference Compound(s) |

| This compound (DEP) | Urine | Automated SPE with derivatization | 91 - 115% | 0.38 ng/mL | - | DEP |

| Diethyl thiophosphate (DETP) | Fecal | - | 92 - 106% | - | - | DETP[1] |

| This compound (DEP) | Fecal | - | 47 - 62% | - | - | DEP[1] |

| Dialkyl phosphates (DAPs) | Urine | Molecularly Imprinted Polymer (MIP) | 92 - 103% | - | 0.25 - 2.5 ng/mL | DAPs including DEP[2] |

| Dialkyl phosphates (DAPs) | Urine | Styrene-divinyl benzene polymer | High | 0.1 - 0.3 ng/mL | - | DAPs including DETP[2][3] |

| Organophosphate Esters (OPEs) | Water | Magnetic Multi-walled Carbon Nanotubes | 72.5 - 89.1% | 0.038 - 1 µg/L | 0.10 - 3.59 µg/L | General OPEs |

| Dialkyl phosphates (DAPs) | Urine | - | - | - | 2 µg/L | DAPs including DEP[4] |

Note: The performance of SPE methods can be highly matrix-dependent. The data presented should be used as a guideline, and method validation is recommended for specific sample types.

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is optimized for the extraction of the polar, acidic metabolite this compound from aqueous matrices. A mixed-mode solid-phase extraction (SPE) cartridge with both reversed-phase and anion-exchange functionalities is recommended for optimal retention and cleanup.

a. Materials and Reagents

-

SPE Cartridge: Mixed-mode, weak anion-exchange (WAX) polymeric sorbent (e.g., Oasis WAX, Strata-X-AW).

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide (ACS grade)

-

Formic acid (ACS grade)

-

Deionized water (18 MΩ·cm)

-

Sample collection bottles (glass, amber)

-

SPE vacuum manifold

-

Nitrogen evaporator

b. Sample Pre-treatment

-

Collect water samples in clean, amber glass bottles.

-

If samples contain particulate matter, filter through a 0.45 µm glass fiber filter.

-

For a 100 mL water sample, acidify to a pH of approximately 2-3 with formic acid. This step ensures that the acidic DEP is in its protonated form, which can aid in its retention on certain sorbents.

c. Solid-Phase Extraction Procedure

-

Conditioning:

-

Pass 5 mL of methanol through the WAX cartridge.

-

Follow with 5 mL of deionized water. Do not allow the sorbent to go dry.

-

-

Equilibration:

-

Pass 5 mL of deionized water adjusted to pH 2-3 with formic acid through the cartridge.

-

-

Sample Loading:

-

Load the pre-treated 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

-

Follow with a wash of 5 mL of a 5% methanol in water solution to remove less polar interferences.

-

-

Elution:

-

Elute the this compound from the cartridge with 5 mL of a 5% ammonium hydroxide in methanol solution. The basic pH will neutralize the charge on the DEP, releasing it from the anion-exchange sorbent.

-

d. Post-Elution Processing

-

Collect the eluate in a clean collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable solvent for your analytical method (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).

Solid-Phase Extraction of this compound from Soil and Sediment Samples

This protocol involves an initial solvent extraction of DEP from the solid matrix, followed by a cleanup of the extract using SPE.

a. Materials and Reagents

-

All materials from the water protocol.

-

Acetonitrile (HPLC grade)

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes (50 mL)

-

Shaker or sonicator

b. Sample Pre-treatment and Initial Extraction

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Shake vigorously for 30 minutes or sonicate for 15 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Decant the supernatant (acetonitrile extract) into a clean tube.

-

Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.

-

Add 1 g of anhydrous sodium sulfate to the combined extract to remove any residual water.

-

Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen.

-

Add 9 mL of deionized water acidified with formic acid (pH 2-3) to the 1 mL extract to prepare it for SPE.

c. Solid-Phase Extraction Procedure

Follow the same SPE procedure (Conditioning, Equilibration, Sample Loading, Washing, and Elution) as detailed for water samples, using the diluted soil extract as the sample.

d. Post-Elution Processing

Follow the same post-elution processing steps as for water samples.

Solid-Phase Extraction of this compound from Air Samples

This protocol describes the collection of airborne DEP using a sorbent tube, followed by solvent desorption and SPE cleanup.

a. Materials and Reagents

-

All materials from the water protocol.

-

Air Sampling Sorbent Tube: Amberlite XAD-7 or similar polymeric sorbent.[5]

-

Personal or stationary air sampling pump.

-

Methanol (HPLC grade)

b. Air Sampling

-

Connect the sorbent tube to the air sampling pump.[6]

-

Draw air through the sorbent tube at a calibrated flow rate (e.g., 1 L/min) for a specified duration to achieve the desired sample volume.[6]

-

After sampling, cap the sorbent tube and store it at 4°C until extraction.[5]

c. Sample Pre-treatment and Desorption

-

Break open the sorbent tube and transfer the contents to a small vial.

-

Add 2 mL of methanol to the vial.

-

Gently agitate or sonicate for 15 minutes to desorb the DEP from the sorbent.

-

Transfer the methanol extract to a clean tube.

-

Repeat the desorption with another 2 mL of methanol and combine the extracts.

-

Evaporate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen.

-

Add 4.5 mL of deionized water acidified with formic acid (pH 2-3) to the extract to prepare it for SPE.

c. Solid-Phase Extraction Procedure

Follow the same SPE procedure (Conditioning, Equilibration, Sample Loading, Washing, and Elution) as detailed for water samples, using the diluted air sample extract as the sample.

d. Post-Elution Processing

Follow the same post-elution processing steps as for water samples.

Visualizations

Experimental Workflow for SPE of this compound

Caption: Workflow for the extraction of this compound from environmental samples.

This diagram illustrates the overall workflow for the solid-phase extraction of this compound from water, soil, and air samples, from initial sample collection and pre-treatment to the final analytical determination. The core SPE steps of conditioning, equilibration, sample loading, washing, and elution are central to the process for all three matrices.

References

- 1. Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Automated solid phase extraction, on-support derivatization and isotope dilution-GC/MS method for the detection of urinary dialkyl phosphates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A solid sorbent air sampling and analytical procedure for methyl-, dimethyl-, ethyl-, and diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. egm-ltd.com [egm-ltd.com]

Application Notes and Protocols for the Synthesis of Novel Phosphonate Derivatives Using Diethyl Phosphite

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl phosphite is a highly versatile and reactive organophosphorus reagent, serving as a cornerstone in the synthesis of a wide array of phosphonate derivatives.[1] Its P-H bond is readily activated, enabling its participation in various carbon-phosphorus bond-forming reactions. The resulting phosphonate compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to phosphates and carboxylates, allowing them to act as enzyme inhibitors, antiviral agents, antibacterial drugs, and anticancer agents.[2][3][4] This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing diethyl phosphite, including the Pudovik reaction, the Kabachnik-Fields reaction, and the Phospha-Michael addition.

The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

Application Note: The Pudovik reaction is a fundamental method for synthesizing α-hydroxyphosphonates through the addition of diethyl phosphite to the carbonyl group of aldehydes and ketones.[5][6] This reaction is prized for its atom economy and often proceeds with high yields under mild conditions.[5] The resulting α-hydroxyphosphonates are valuable intermediates and have shown potential as enzyme inhibitors, herbicides, and antibacterial agents.[7] The reaction can be catalyzed by both bases (e.g., triethylamine, potassium phosphate, metal oxides) and, less commonly, acids.[5] The choice of catalyst and reaction conditions can significantly influence reaction times and yields.[5][8]

.dot

Caption: General workflow for the Pudovik reaction.

Quantitative Data Summary:

| Entry | Carbonyl Compound | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

| 1 | Benzaldehyde | K3PO4 (5) | None | 10-15 min | 95 | [5] |

| 2 | 4-Chlorobenzaldehyde | Ba(OH)2 (10) | None | 5-10 min | 98 | [5] |

| 3 | Acetophenone | Et3N (1 equiv.) | None | 2.5 h | 92 | [5] |

| 4 | Various Aldehydes | Nano CaO | None | 10-15 min | 84-97 | [7] |

| 5 | Diethyl α-oxoethylphosphonate | Dibutylamine (5) | Diethyl ether | 8 h | 82 | [9] |

Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate

This protocol is adapted from a base-catalyzed Pudovik reaction.[5]

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Diethyl phosphite (1.0 mmol, 138 mg)

-

Triethylamine (10 mol%, 0.014 mL)

-

Acetone (minimal amount, e.g., 0.5 mL)

-

n-Pentane

-

Round-bottom flask (25 mL) with magnetic stirrer

-

Reflux condenser

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.

-

Collect the precipitated solid product by filtration.

-

Wash the crystals with cold n-pentane and dry under vacuum.

-

The desired α-hydroxyphosphonate is typically obtained in high purity without the need for column chromatography, with yields often ranging from 78-99%.[5]

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

Application Note: The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine (primary or secondary), and diethyl phosphite.[10][11] This reaction is one of the most efficient and straightforward methods for synthesizing α-aminophosphonates, which are crucial analogues of α-amino acids.[12] These products have a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, and antiviral agents.[7][10] The reaction can proceed through two main pathways: either via the formation of an imine intermediate followed by the addition of diethyl phosphite (aza-Pudovik), or via an α-hydroxyphosphonate intermediate which is subsequently substituted by the amine.[13] The reaction can be performed under solvent-free conditions or in various solvents, and is often accelerated by Lewis or Brønsted acid catalysts, or by microwave irradiation.[13][14]

.dot

Caption: The two primary pathways of the Kabachnik-Fields reaction.

Quantitative Data Summary:

| Entry | Aldehyde | Amine | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | 5-Aminoindan | GNS-AgNPs | Solvent-free, Ultrasound | 15 min | 98 | [7] |

| 2 | Benzaldehyde | Aniline | TaCl5-SiO2 | CH2Cl2, rt | 2 h | 92 | [14] |

| 3 | Various Aldehydes | 1H-benzo[d]imidazol-2-amine | Nano CaO | Reflux | 30-45 min | 89-95 | [7] |

| 4 | Benzaldehyde | Aniline | FeCl3 | THF, rt | 3 h | 95 | [14] |

| 5 | Various Aldehydes | 2,3-dihydrobenzo[b][7][14]dioxin-6-amine | Nano FGT | MW (400W) | 5 min | 93 | [7] |

Experimental Protocol: Synthesis of Diethyl Phenyl(phenylamino)methylphosphonate

This protocol describes a catalyst-free, solvent-free microwave-assisted synthesis.[13]

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Aniline (1.0 mmol, 93 mg)

-

Diethyl phosphite (1.0 mmol, 138 mg)

-

Microwave vial (10 mL)

-

Microwave reactor

Procedure:

-

Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.

-

Seal the vial and place it in the cavity of a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes). Monitor the reaction progress by TLC if possible.

-

After the reaction is complete, cool the vial to room temperature.

-

The crude product is often a solid or a viscous oil. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aminophosphonate.

Phospha-Michael Addition: Synthesis of β-Ketophosphonates and Analogues

Application Note: The Phospha-Michael addition is a conjugate addition of diethyl phosphite to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles.[15] This reaction is a powerful tool for forming C-P bonds at the β-position relative to an electron-withdrawing group, leading to a variety of functionalized phosphonates.[16] These products are valuable synthetic intermediates and have applications in materials science and as potential therapeutic agents, including anticancer agents.[2][16] The reaction is typically catalyzed by a base, which deprotonates the diethyl phosphite to generate a more nucleophilic phosphite anion.[15] Recent advancements have focused on developing efficient and eco-friendly catalysts, such as Mg(ClO4)2, for solvent-free conditions.[16]

// Nodes Reactants [label="α,β-Unsaturated Compound\n+ Diethyl Phosphite", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base Catalyst\n(e.g., DBU, Mg(ClO4)2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Phosphite Anion\nGeneration", fillcolor="#F1F3F4", fontcolor="#202124"]; Adduct [label="Conjugate Addition", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="β-Functionalized\nPhosphonate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Anion [label="Deprotonation", color="#EA4335"]; Base -> Anion [style=dashed, color="#EA4335"]; Anion -> Adduct [label="Nucleophilic Attack", color="#4285F4"]; Reactants -> Adduct [color="#4285F4"]; Adduct -> Product [label="Protonation/\nWork-up", color="#4285F4"]; }

References

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 8. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kabachnik fields reaction- Variations, Applications | PPTX [slideshare.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rgmcet.edu.in [rgmcet.edu.in]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: Diethyl Phosphate as an Intermediate in the Production of Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl phosphate and its derivatives as intermediates in the synthesis of organophosphorus flame retardants. Detailed experimental protocols for the synthesis of key flame retardants, along with their performance data in various polymer systems, are presented. The underlying mechanisms of flame retardancy are also elucidated through signaling pathway diagrams.

Introduction

Organophosphorus compounds are a significant class of halogen-free flame retardants, offering an environmentally safer alternative to traditional halogenated systems.[1] this compound itself is a key precursor, but more commonly, related structures like triethyl phosphite are used to synthesize phosphonate flame retardants through reactions like the Michaelis-Arbuzov rearrangement. These phosphonates, such as Diethyl Ethylphosphonate (DEEP) and Diethyl Allyl Phosphonate (DEAP), are valued for their ability to impart flame retardancy to a wide range of polymers, including polyurethane foams and unsaturated polyester resins.[2][3] They function through a combination of gas-phase and condensed-phase mechanisms, interrupting the combustion cycle and promoting the formation of a protective char layer.[4][5]

Flame Retardants Derived from this compound Intermediates

Two prominent examples of flame retardants synthesized using triethyl phosphite, a close derivative and precursor to this compound-like structures, are Diethyl Ethylphosphonate (DEEP) and Diethyl Allyl Phosphonate (DEAP).

Diethyl Ethylphosphonate (DEEP)

DEEP is a non-reactive, additive flame retardant known for its high phosphorus content and efficacy in polyurethane foams.[6]

Diethyl Allyl Phosphonate (DEAP)

DEAP is a reactive flame retardant, meaning it can be chemically incorporated into the polymer backbone.[3] This covalent bonding prevents migration and leaching of the flame retardant from the polymer matrix, leading to more permanent flame retardancy. It is particularly effective in unsaturated polyester resins.

Quantitative Performance Data

The flame retardant efficacy of DEEP and other organophosphorus flame retardants is typically evaluated using standard fire tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The data below summarizes the performance of these flame retardants in different polymer systems.

| Flame Retardant | Polymer System | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |

| DEEP | Rigid Polyurethane Foam | 15 php | 24.9 | V-0 | [7] |

| DOPO-TAIC | Unsaturated Polyester | 15 | - | V-0 | [8] |

| DOPO-TAIC | Unsaturated Polyester | 20 | 28 | V-0 | [8] |

| PPAP | Unsaturated Polyester | 18 | 29.8 | V-0 | [9] |

| DDP | Unsaturated Polyester | 17.4 | 29 | V-0 | [10] |

php: parts per hundred parts of polyol DOPO-TAIC: A DOPO-based reactive flame retardant PPAP: Piperazine pyrophosphate DDP: A DOPO-based reactive diacid

Experimental Protocols

Synthesis of Diethyl Ethylphosphonate (DEEP)

This protocol is based on the catalytic rearrangement of triethyl phosphite.[1]

Materials:

-

Triethyl phosphite (TEP)

-

Diethyl ethylphosphonate (DEEP) for the initial heel

-

Ethyl iodide (EtI) as a catalyst

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Condenser with vacuum take-off head

-

Graduated dropping funnel

-

Heating mantle

Procedure:

-

To a dry, nitrogen-filled 250 ml three-neck round-bottom flask, add 30 ml of DEEP as an initial heel.

-

Add the ethyl iodide catalyst to the DEEP heel via syringe. The amount of catalyst should range from 0.75 wt% to 7.5 wt% based on the total amount of triethyl phosphite to be charged.

-

Place 132 g (0.8 mole) of triethyl phosphite into the graduated dropping funnel.

-

Heat the flask to 180°C.

-

Slowly add the triethyl phosphite from the dropping funnel to the flask, maintaining the reaction temperature between 178°C and 180°C. The rate of addition should be controlled to sustain this temperature.

-

Once the addition of triethyl phosphite is complete, cool the reaction mixture to 25°C.

-

The product, diethyl ethylphosphonate, can be purified by distillation.

Synthesis of Diethyl Allyl Phosphonate (DEAP)

This protocol describes the synthesis of diethyl allyl phosphonate via the Michaelis-Arbuzov reaction.[11][12]

Materials:

-

Triethyl phosphite, freshly distilled

-

Allyl bromide

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating source (e.g., heating mantle)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 5.16 mL (30 mmol) of freshly distilled triethyl phosphite and 5.52 mL (33 mmol) of allyl bromide.[11]

-

Heat the mixture to 71°C for 3 hours.[11]

-

After the reaction is complete, increase the temperature to approximately 120°C for 2 hours to distill off the excess allyl bromide.[11]

-

The resulting product is diethyl allyl phosphonate, obtained as a colorless oil. The purity can be confirmed by TLC and GC.[11]

Mechanisms of Action

Organophosphorus flame retardants like DEEP and DEAP operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.

Condensed-Phase Mechanism